

# Strategic Risk Management & Technical Profile: 2-Chloro-3-methoxyisonicotinic Acid

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## Compound of Interest

Compound Name:	2-Chloro-3-methoxyisonicotinic acid
CAS No.:	1214344-24-7
Cat. No.:	B2981778

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## Executive Summary & Chemical Intelligence

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of **2-Chloro-3-methoxyisonicotinic acid**. In drug discovery, this compound serves as a critical "orthogonally reactive" scaffold. The presence of an electrophilic chlorine at position C2, adjacent to a sterically demanding methoxy group at C3, and a carboxylic acid at C4, allows for highly specific regioselective functionalization—essential for Fragment-Based Drug Design (FBDD).

## Chemical Identity & Physicochemical Profile[1][2][3][4]

Parameter	Technical Specification
IUPAC Name	2-Chloro-3-methoxypyridine-4-carboxylic acid
Common Name	2-Chloro-3-methoxyisonicotinic acid
CAS Number	1214344-24-7
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>
Molecular Weight	187.58 g/mol
Physical State	White to off-white solid powder
Solubility	Soluble in DMSO, Methanol, dilute aqueous base.[1] Poorly soluble in neutral water.
Acidity (pKa)	~3.5 (Predicted) – Handling requires acid-resistant PPE.[1]

## Hazard Mechanistics & GHS Classification

Standard SDSs list hazards; this section explains the causality to inform your risk assessment.

### GHS Classification (H-Codes)[1][2]

- Skin Irrit. 2 (H315): Causes skin irritation.[2][3][4]
- Eye Irrit. 2A (H319): Causes serious eye irritation.[2]
- STOT SE 3 (H335): May cause respiratory irritation.[2][4]

### The "Why" Behind the Hazard (Expert Insight)

The toxicity profile of this molecule is driven by two factors:

- Acidic Functionality: The carboxylic acid moiety (C4 position) protonates mucous membranes upon contact, leading to immediate irritation of the respiratory tract and eyes.
- Pyridine Lipophilicity: The pyridine ring facilitates partial lipid permeation. While the carboxylic acid limits full transdermal absorption compared to neutral pyridines, the 2-chloro

substituent increases lipophilicity enough to allow the compound to penetrate the stratum corneum, causing deeper dermal irritation than simple mineral acids.[1]

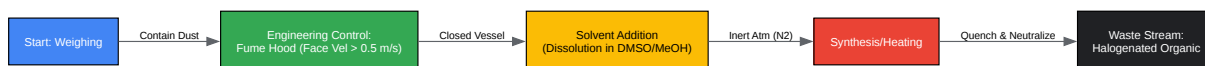
## Strategic Handling Protocol (Self-Validating Systems)

To ensure scientific integrity and safety, do not rely on generic protocols. Use this self-validating workflow.

### Personal Protective Equipment (PPE) Matrix

- Respiratory: N95/P2 (minimum) for solid handling. If generating dust during milling/weighing, use a P100 HEPA filter.
- Hand Protection:
  - Primary: Nitrile gloves (0.11 mm minimum thickness).
  - Validation: Check for "pinholing" after 30 minutes of contact with solvent solutions (DMSO/DCM).
  - Secondary (for synthesis): If using chlorinated solvents (DCM/Chloroform) for extraction, double-glove or use Silver Shield® laminate gloves, as pyridines in DCM penetrate nitrile rapidly.
- Eye Protection: Chemical splash goggles. Face shield required if working with quantities >10g in open vessels.

### Operational Workflow: The "Clean-Line" Method



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Figure 1: The "Clean-Line" operational workflow minimizes exposure by mandating engineering controls before the vessel is opened.[1]

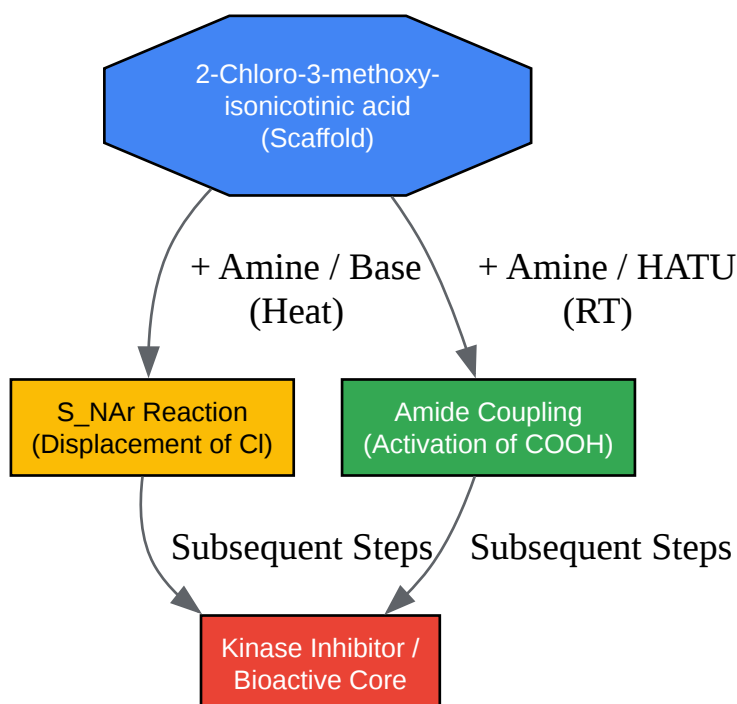
## Synthetic Utility & Reactivity Profile[2][7]

For the drug development professional, safety is intertwined with chemical reactivity. This compound is a bifunctional electrophile.

### Reactivity Logic

- Site A (C2-Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).[1] The electron-withdrawing nitrogen and the para-carboxylic acid activate this position.[1]
  - Risk:[1][4] Reactions with amines (e.g., anilines, piperazines) are exothermic.
- Site B (C4-Carboxylic Acid): Standard coupling partner for amides or esters.[1]
  - Risk:[1][4] Activation with SOCl<sub>2</sub> or Oxalyl Chloride generates HCl and SO<sub>2</sub>/CO gases—requires aggressive scrubbing.

### Synthetic Pathway Visualization



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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-Cl and C4-COOH motifs.

## Emergency Response & Waste Management

### First Aid Protocols

- Eye Contact: Immediate irrigation for 15 minutes.[5] Mechanism: The acid must be diluted and flushed to prevent corneal opacity. Do not use neutralizing eye drops (exothermic risk).
- Skin Contact: Wash with soap and water.[2][5] Self-Validation: If redness persists after 1 hour, the pyridine ring may have facilitated deeper penetration; seek medical attention.
- Inhalation: Move to fresh air. If coughing persists, the acidic dust has likely irritated the bronchial lining.

### Waste Disposal

- Classification: Hazardous Chemical Waste.
- Segregation:
  - Do NOT mix with strong oxidizers (risk of N-oxide formation/exotherm).[1]
  - Dispose of as Halogenated Organic Waste due to the Chlorine atom.
  - Environmental Note: Pyridine derivatives are often persistent in water tables; do not dispose of down the drain.

### References

- PubChem. (n.d.). Compound Summary: Isonicotinic acid derivatives. National Library of Medicine. Retrieved October 26, 2023, from [[Link](#)]
- European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine carboxylic acids. Retrieved October 26, 2023, from [[Link](#)]

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## Sources

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- To cite this document: BenchChem. [Strategic Risk Management & Technical Profile: 2-Chloro-3-methoxyisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2981778/docs#strategic-risk-management-technical-profile-2-chloro-3-methoxyisonicotinic-acid\]](https://www.benchchem.com/product/b2981778/docs#strategic-risk-management-technical-profile-2-chloro-3-methoxyisonicotinic-acid)

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